CID 156588744

Descripción general

Descripción

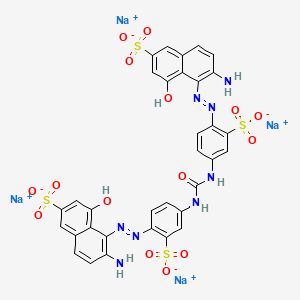

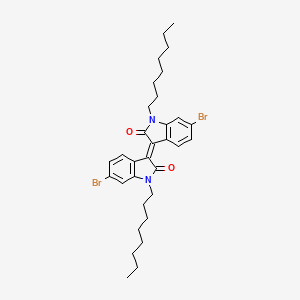

Direct Red 75 tetrasodium salt is an azo dye . Azo dyes are a group of synthetic dyes that contain an azo group (-N=N-) as part of their molecular structure.

Molecular Structure Analysis

The molecular formula of Direct Red 75 tetrasodium salt is C33H22N8Na4O15S4 . The molecular weight is 990.79 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving Direct Red 75 tetrasodium salt are not detailed in the sources I found .Physical And Chemical Properties Analysis

The molecular weight of Direct Red 75 tetrasodium salt is 990.792 g/mol. It has a density of 1.9 g/cm3 . Unfortunately, the sources do not provide information on its melting point, boiling point, or other physical and chemical properties .Aplicaciones Científicas De Investigación

Adsorption and Removal of Textile Dyes

Research has demonstrated the effectiveness of various materials in adsorbing Direct Red 75 from aqueous solutions, highlighting their potential for wastewater treatment and environmental remediation. For instance, calcined bone has been identified as a low-cost adsorbent capable of removing Direct Red 75, among other dyes, through adsorption processes. The study examined variables like adsorbent amount, dye concentration, and pH, revealing that calcined bone could significantly reduce dye concentration in water (El Haddad et al., 2013).

Fractionation of Dyes and Salts

Research on loose nanofiltration membranes has shown promise in separating Direct Red 75 and other dyes from saline solutions. This technique allows for the efficient fractionation of dye/salt mixtures, demonstrating high dye retention even in the presence of significant salt concentrations. The process suggests potential applications in the textile industry for water reuse and salt recovery, enhancing sustainability (Lin et al., 2015).

Dye Removal in Textile Wastewater Treatment

Studies have investigated the use of chitosan and other biosorbents in removing Direct Red 75 from colored textile effluents. The research emphasizes the operational parameters like sorbent dosage and pH, which significantly influence dye removal efficiency. These findings contribute to the development of more effective and environmentally friendly wastewater treatment methodologies (Mahmoodi et al., 2011).

Renewable Energy Applications

Reverse electrodialysis (RED) has been explored as a method for generating renewable energy from the salinity gradient between seawater and freshwater. Studies indicate that Direct Red 75 and other dyes could influence the efficiency of RED processes, impacting the generation of electrical power from salinity gradients. This research provides insights into optimizing RED systems for better performance and sustainability (Vermaas et al., 2014).

Theoretical Modelling of Adsorption Processes

Theoretical models have been developed to describe the adsorption of Direct Red 75 onto natural materials, offering a deeper understanding of the mechanisms involved in dye adsorption. These models help predict adsorption behavior and design more efficient adsorption systems for removing dyes from wastewater, contributing to the field of environmental engineering (Khalfaoui et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Direct red 75 tetrasodium salt involves the condensation of 2-naphthol-3,6-disulfonic acid with diazotized 4-aminobenzenesulfonic acid followed by coupling with 2-naphthol-6,8-disulfonic acid. The resulting product is then treated with sodium hydroxide to form the tetrasodium salt.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4-aminobenzenesulfonic acid", "sodium nitrite", "sodium hydroxide", "2-naphthol-6,8-disulfonic acid" ], "Reaction": [ "Diazotization of 4-aminobenzenesulfonic acid with sodium nitrite in acidic medium to form diazonium salt", "Addition of diazonium salt to 2-naphthol-3,6-disulfonic acid in alkaline medium to form azo compound", "Coupling of azo compound with 2-naphthol-6,8-disulfonic acid in alkaline medium to form Direct red 75", "Treatment of Direct red 75 with sodium hydroxide to form Direct red 75 tetrasodium salt" ] } | |

Número CAS |

2829-43-8 |

Fórmula molecular |

C33H26N8NaO15S4 |

Peso molecular |

925.9 g/mol |

Nombre IUPAC |

tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C33H26N8O15S4.Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56); |

Clave InChI |

LLFFMPTXWVMIGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na] |

Otros números CAS |

2829-43-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(4-Aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494630.png)

![(4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridine](/img/structure/B1494669.png)

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-diMethylethyl ester](/img/structure/B1494673.png)

![1-(Oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1494680.png)